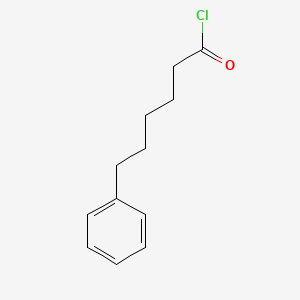

6-Phenylhexanoyl chloride

Übersicht

Beschreibung

6-Phenylhexanoyl chloride is an organic compound with the molecular formula C12H15ClO. It is a derivative of hexanoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenyl group, and the hydroxyl group is replaced by a chlorine atom. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biochemische Analyse

Biochemical Properties

It has been used in the synthesis of GB-115, a potential selective anxiolytic . The compound interacts with glycine and L-tryptophan during the synthesis process .

Cellular Effects

Its derivative, GB-115, has shown anxiolytic activity in animal models .

Molecular Mechanism

It is known to participate in the synthesis of GB-115, where it undergoes acylation with glycine under alkaline conditions at 0°C .

Dosage Effects in Animal Models

While there is no direct information available on the dosage effects of 6-Phenylhexanoyl chloride in animal models, its derivative GB-115 has shown anxiolytic activity in animal models in the dose range of 0.0025 – 0.2500 mg/kg i.p. and 0.1 – 0.2 mg/kg peroral .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylhexanoyl chloride typically involves the reaction of 6-phenylhexanoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group. The reaction can be represented as follows:

C6H5(CH2)5COOH+SOCl2→C6H5(CH2)5COCl+SO2+HCl

The reaction is typically carried out at a temperature of around 60-70°C for several hours until the evolution of sulfur dioxide and hydrogen chloride gases ceases .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger quantities of 6-phenylhexanoic acid and thionyl chloride. The reaction is conducted in a well-ventilated area or under a fume hood to safely manage the release of sulfur dioxide and hydrogen chloride gases. The product is then purified by distillation under reduced pressure to obtain the desired acyl chloride.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Phenylhexanoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and anhydrides.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 6-phenylhexanoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Ammonia or Amines: React with this compound to form amides.

Alcohols: React to form esters.

Water: Causes hydrolysis to the corresponding carboxylic acid.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed:

Amides: Formed by reaction with ammonia or amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

6-Phenylhexanoyl chloride is used in various scientific research applications, including:

Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.

Agrochemicals: In the production of herbicides and pesticides.

Material Science: As a building block in the synthesis of polymers and advanced materials.

Biochemistry: In the modification of peptides and proteins for research purposes.

Wirkmechanismus

The mechanism of action of 6-Phenylhexanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Vergleich Mit ähnlichen Verbindungen

Benzoyl Chloride: Similar in structure but with a benzene ring directly attached to the carbonyl group.

Hexanoyl Chloride: Lacks the phenyl group, making it less reactive towards nucleophiles.

Phenylacetyl Chloride: Has a phenyl group attached to the carbonyl group via a methylene bridge.

Uniqueness: 6-Phenylhexanoyl chloride is unique due to the presence of both a phenyl group and a hexanoyl chain, which imparts specific reactivity and properties. The phenyl group enhances the electrophilicity of the acyl chloride, making it more reactive towards nucleophiles compared to hexanoyl chloride. Additionally, the hexanoyl chain provides flexibility and hydrophobicity, which can influence the solubility and interaction with other molecules .

Eigenschaften

IUPAC Name |

6-phenylhexanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOCDJBMOYTZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2929235.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2929239.png)

![3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B2929242.png)

![N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2929243.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2929245.png)

![1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide](/img/structure/B2929247.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol](/img/structure/B2929254.png)